molecular formula C17H23N7O3 B12692418 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- CAS No. 88339-18-8

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-

Cat. No.: B12692418
CAS No.: 88339-18-8
M. Wt: 373.4 g/mol
InChI Key: LWNUXSAEXZIVNK-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the purine core, followed by the introduction of the oxadiazole and piperidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler molecules.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. The oxadiazole and piperidine moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

88339-18-8

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

1,3-dimethyl-7-[[5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione

InChI

InChI=1S/C17H23N7O3/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)10-12-19-13(27-20-12)6-9-23-7-4-3-5-8-23/h11H,3-10H2,1-2H3

InChI Key

LWNUXSAEXZIVNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCCCC4

Origin of Product

United States

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